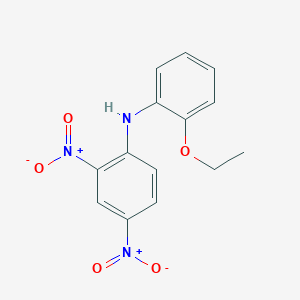
Dibutyl 3,4-furandicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 3,4-furandicarboxylate is an organic compound with the molecular formula C14H20O5. It is a diester derived from 3,4-furandicarboxylic acid and butanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl 3,4-furandicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-furandicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like heteropolyacids may also be employed to improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 3,4-furandicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces 3,4-furandicarboxylic acid.
Reduction: Yields 3,4-furandicarbinol.
Substitution: Results in various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl 3,4-furandicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biodegradable plasticizer.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of dibutyl 3,4-furandicarboxylate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that can undergo polymerization reactions to form polyesters. In biological systems, it may interact with cellular membranes, enhancing the flexibility and permeability of the membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl 2,5-furandicarboxylate
- Diethyl 3,4-furandicarboxylate
- Dimethyl 3,4-furandicarboxylate
- Triethyl 2,3,4-furantricarboxylate
Uniqueness
Dibutyl 3,4-furandicarboxylate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
107821-61-4 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
dibutyl furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-3-5-7-18-13(15)11-9-17-10-12(11)14(16)19-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
MBEAJCADYVDFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=COC=C1C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


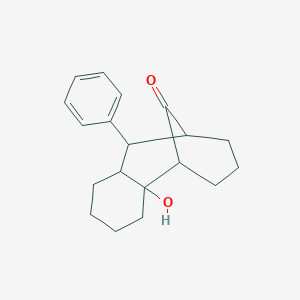

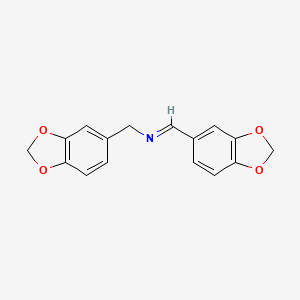
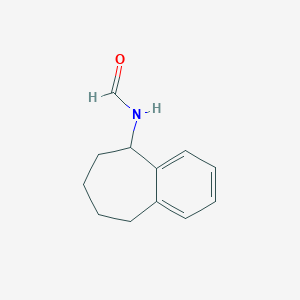
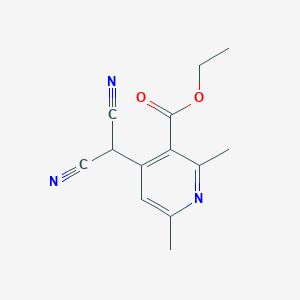

![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)
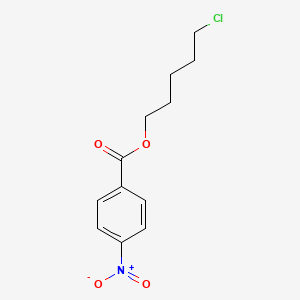
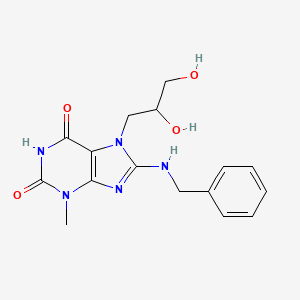
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
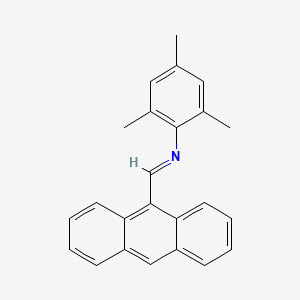
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
